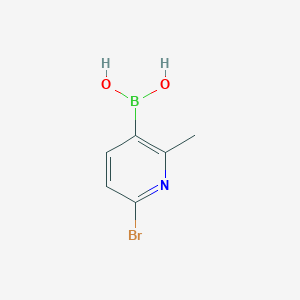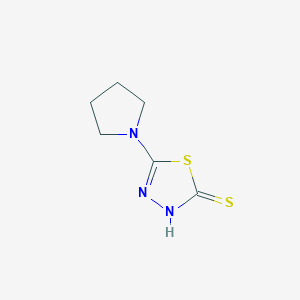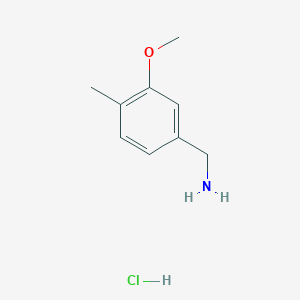
5-Bromo-N,3-dimethoxy-N-methylpicolinamide
Overview
Description
5-Bromo-N,3-dimethoxy-N-methylpicolinamide (5-Br-DM-MP) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of picolinic acid, a naturally occurring amino acid, and has been found to have several interesting properties.
Scientific Research Applications
Receptor Binding Studies
5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide, a compound closely related to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, has been identified as one of the most potent and selective σ2 receptor ligands. This highlights its potential for use in receptor binding studies, particularly in exploring the σ(1) and σ(2) receptors. The structural modifications within its amine portion significantly influence its binding affinity and selectivity, making it a valuable tool for understanding receptor interactions (Kuo‐hsien Fan, J. Lever, S. Z. Lever, 2011; R. Xu, J. Lever, S. Z. Lever, 2007).
Photostabilization of Polymers
Compounds related to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, such as various thiophene derivatives, have been synthesized and demonstrated to reduce the level of photodegradation in poly(vinyl chloride) films. This suggests potential applications in the photostabilization of polymers, where such compounds could be used as additives to extend the life and maintain the integrity of polymer-based materials (A. Balakit et al., 2015).
Synthesis of Novel Compounds
The chemical structure of 5-Bromo-N,3-dimethoxy-N-methylpicolinamide facilitates the synthesis of novel compounds with potential anti-inflammatory and analgesic properties. For example, new heterocyclic compounds derived from visnaginone and khellinone have shown significant COX-2 inhibitory activity, suggesting their utility in developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
DNA Methylation and Cell Differentiation
Bromodeoxyuridine (BrdU), a compound structurally similar to 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, has been used in studies to monitor DNA replication. It has been observed that neural stem cells exposed to BrdU undergo significant changes in DNA methylation and differentiation, suggesting that similar brominated compounds might influence cellular processes and differentiation pathways (L. Schneider, F. d’Adda di Fagagna, 2012).
Drug Discovery and Synthesis
The compound 5-bromo-2-methylamino-8-methoxyquinazoline, which shares structural features with 5-Bromo-N,3-dimethoxy-N-methylpicolinamide, serves as a key intermediate in drug discovery. Improvements in the synthesis process of such compounds, including the introduction of telescoping processes, have enhanced efficiency and yield, underscoring their importance in medicinal chemistry (K. Nishimura, T. Saitoh, 2016).
properties
IUPAC Name |
5-bromo-N,3-dimethoxy-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)8-7(14-2)4-6(10)5-11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKONIFRHMHLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=N1)Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217972 | |
| Record name | 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171919-90-6 | |
| Record name | 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N,3-dimethoxy-N-methyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1522187.png)


![2-[Benzyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522194.png)

![6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1522199.png)

amine hydrochloride](/img/structure/B1522201.png)

